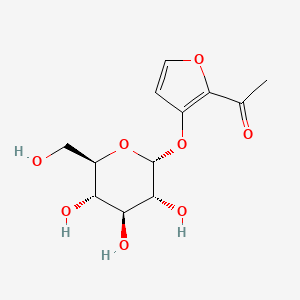

3-O-a-D-Glucosyl Isomaltol

Description

Contextual Background of Isomaltol (B1672254) and Glycosylated Furanone Derivatives

Isomaltol is a naturally occurring furan (B31954) derivative that contributes to the characteristic caramel-like aroma of many baked goods and thermally processed foods. google.comfrontiersin.org It belongs to a class of compounds known as furanones, which are five-membered oxygen-containing heterocyclic compounds. These compounds are often formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated. frontiersin.orgnih.gov

Glycosylation is a process in which a carbohydrate, or glycan, is attached to another molecule. nih.gov In the case of 3-O-α-D-Glucosyl Isomaltol, a glucose molecule is attached to the isomaltol structure. cymitquimica.com This process of glycosylation can significantly alter the chemical and physical properties of the parent molecule, including its solubility and reactivity. nih.gov Glycosylated furanone derivatives, like 3-O-α-D-Glucosyl Isomaltol, are of particular interest to scientists as they represent a bridge between carbohydrate chemistry and the flavor and color development in food. google.comnih.gov

The formation of these compounds is often an indicator of the extent of the Maillard reaction in food products. researchgate.net The reaction proceeds through several stages, starting with the formation of a Schiff base and an Amadori product, and leading to the production of a wide array of compounds, including furanones. nih.govacs.org The specific type of sugar and amino acid involved, along with factors like temperature, pH, and water activity, influence the types and quantities of the resulting products. frontiersin.orgnih.gov

Historical Perspectives on the Investigation of 3-O-α-D-Glucosyl Isomaltol

The investigation of isomaltol itself dates back to 1910 when it was first isolated from a steam distillate of bread. cerealsgrains.org However, the specific investigation of its glycosylated form, 3-O-α-D-Glucosyl Isomaltol, is a more recent development in the field of food chemistry. Early research focused on identifying the various products of the Maillard reaction to better understand flavor and color formation in processed foods.

A significant milestone in the study of this compound was its synthesis from maltose (B56501) and proline, which allowed for its purification and characterization using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry. researchgate.net This ability to synthesize and positively identify the compound in food samples was crucial for its establishment as a reliable indicator of browning reactions. researchgate.net

Subsequent research has focused on developing and refining analytical methods for its detection and quantification. researchgate.netsciex.com High-performance liquid chromatography (HPLC) with UV detection has been a key technique, with reported mean recovery rates of 96.9% and a detection limit of 0.14 mg/kg. researchgate.net More recently, liquid chromatography-mass spectrometry (LC-MS/MS) has also been employed for its sensitive and specific detection, particularly in the context of food adulteration. sciex.comfssai.gov.in

Current Academic Research Significance and Interdisciplinary Scope for 3-O-α-D-Glucosyl Isomaltol

The current academic research on 3-O-α-D-Glucosyl Isomaltol is multifaceted and extends across several disciplines. A primary area of its significance is in food quality and safety . The compound serves as a valuable indicator of non-enzymatic browning in various food products, including baby cereals, bread, and pasta. researchgate.net Its concentration increases with storage time and heat processing, providing a measurable marker for the extent of the Maillard reaction. researchgate.net This is particularly important in monitoring the quality of food, as excessive browning can affect flavor, color, and nutritional value.

For instance, studies have shown that the amount of 3-O-α-D-Glucosyl Isomaltol in baby cereals can increase from 0.48 mg/kg to 7.7 mg/kg after a year of storage at elevated temperatures. researchgate.net Similarly, in prebaked bread, its levels can rise from non-detectable to 20.9 mg/kg after 30 minutes of baking at 190°C. researchgate.net

Interactive Data Table: Formation of 3-O-α-D-Glucosyl Isomaltol in Food Products

| Food Product | Condition | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reference |

| Baby Cereals | Storage at 55°C for 1 year | 0.48 | 7.7 | researchgate.net |

| Prebaked Bread | Baking at 190°C for 30 min | Not Detectable | 20.9 | researchgate.net |

Furthermore, 3-O-α-D-Glucosyl Isomaltol has been identified as a specific marker for the adulteration of honey with rice syrup. sciex.comniftem.ac.indokumen.pub Its presence in honey indicates the addition of rice syrup, as it is not naturally found in pure honey. dokumen.pub Regulatory bodies have established methods for its detection to ensure the authenticity of honey products. sciex.comfssai.gov.in

The interdisciplinary scope of research on this compound also touches upon analytical chemistry , with a continuous effort to develop more sensitive and efficient quantification methods. researchgate.netsciex.com Beyond food science, the study of glycosylated compounds like 3-O-α-D-Glucosyl Isomaltol contributes to a broader understanding of carbohydrate chemistry and the complex interactions that occur during food processing.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8-,9+,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYYNIJTMYUJDC-GPTQDWHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CO1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242125 | |

| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85559-61-1 | |

| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85559-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 3 O α D Glucosyl Isomaltol in Research Contexts

Natural Occurrence and Isolation from Biological Sources

While primarily known as a product of heat-induced chemical reactions in food, 3-O-α-D-Glucosyl Isomaltol (B1672254) also occurs naturally within certain plant species.

The first identification of 3-O-α-D-Glucosyl Isomaltol as a naturally occurring compound was from the roots of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim., commonly known as Siberian ginseng. In a 2001 study, researchers isolated the compound during their investigation of the chemical constituents of this traditional medicinal plant. Eleutherococcus senticosus has been studied for a variety of phenolic compounds and lignans, and the discovery of 3-O-α-D-Glucosyl Isomaltol added to the known chemical profile of its roots. The plant is recognized for its adaptogenic properties and has been a subject of extensive phytochemical analysis, leading to the isolation of numerous compounds, including eleutherosides, saponins, and various phenols.

Beyond Eleutherococcus senticosus, the broader class of furanoids and their glycosides are found in the plant kingdom, though the specific natural occurrence of 3-O-α-D-Glucosyl Isomaltol appears to be less commonly reported than its formation in processed foods.

Formation and Identification in Thermally Processed Matrices

3-O-α-D-Glucosyl Isomaltol is a well-established product of the Maillard reaction, a form of non-enzymatic browning. This chemical reaction occurs between amino acids and reducing sugars when heated, creating a complex mixture of molecules responsible for the desirable color, aroma, and flavor of many cooked foods. The compound's formation from the disaccharide maltose (B56501) makes it a specific indicator in carbohydrate-rich food systems.

Research has identified 3-O-α-D-Glucosyl Isomaltol as a useful indicator of the extent of the Maillard reaction in various cereal-based foods. sciex.comniftem.ac.in Its concentration correlates with the intensity of thermal processing and storage conditions.

In baby cereals , the compound's formation is monitored as a quality control parameter. sciex.comniftem.ac.in Studies have shown that its levels increase during storage, particularly at elevated temperatures. For instance, in one study, the concentration of 3-O-α-D-Glucosyl Isomaltol in baby cereals increased from 0.48 mg/kg to 7.7 mg/kg over the course of a year when stored at temperatures of 32°C and 55°C. sciex.com This formation is linked to changes in sensory attributes like color and flavor. fssai.gov.in

In bread , 3-O-α-D-Glucosyl Isomaltol is formed during the baking process, primarily in the crust where temperatures are highest. nbb.gov.in Research on pre-baked bread demonstrated a significant increase in the compound's concentration after baking. In one experiment, levels rose from undetectable to 20.9 mg/kg after 30 minutes of baking at 190°C. sciex.com Its formation is influenced by the presence of disaccharides and certain amino acids in the dough. nbb.gov.inthermofisher.com

The compound has also been proposed as a useful indicator for controlling the manufacturing and storage of pasta and breakfast cereals . niftem.ac.in Its exclusive origin from the Maillard reaction involving maltose makes it a more specific marker than other heat-induced compounds like hydroxymethylfurfural (HMF), which can form from multiple sugar sources. niftem.ac.in

Interactive Table: Formation of 3-O-α-D-Glucosyl Isomaltol in Cereal Products

| Food Product | Condition | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reference |

|---|---|---|---|---|

| Baby Cereals | Storage for 1 year at 32-55°C | 0.48 | 7.7 | sciex.com |

| Pre-baked Bread | Baking for 30 min at 190°C | Not Detectable | 20.9 | sciex.com |

Detection in Honey as a Marker for Adulteration

The presence of 3-O-α-D-Glucosyl Isomaltol, along with its isomer 2-Acetylfuran-3-glucopyranoside (AFGP), is a key indicator for detecting the adulteration of honey with rice syrup. Natural honey contains very low to non-existent levels of these compounds. However, rice syrup, which is produced through the enzymatic and thermal processing of starch, contains significant amounts of these markers.

Regulatory bodies, such as the Food Safety and Standards Authority of India (FSSAI), have approved and implemented methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect 3-O-α-D-Glucosyl Isomaltol as a "Specific Marker for Rice Syrup (SMR)". The absence of this marker is a requirement for honey to be considered pure. This targeted analysis provides a reliable method for ensuring honey authenticity and combating economic fraud in the food industry. The detection limit for this method is highly sensitive, capable of identifying adulteration at low levels.

Beyond cereals and honey, 3-O-α-D-Glucosyl Isomaltol is studied in various food systems and controlled model reactions to better understand the mechanisms of the Maillard reaction. niftem.ac.in

Model systems, often consisting of a single amino acid (like proline or glutamine) and a sugar (like maltose or dextrinomaltose), are used to investigate the formation kinetics of Maillard products. sciex.comniftem.ac.in Research shows that 3-O-α-D-Glucosyl Isomaltol can form at lower temperatures and with shorter heating times compared to other furanic compounds like HMF and furfural (B47365). fssai.gov.in For example, in a glutamine-dextrinomaltose model system, the compound was detectable at 120°C within 20 minutes. fssai.gov.in These studies are crucial for understanding how different precursors and processing conditions influence the generation of flavor, color, and potentially undesirable compounds in cooked foods.

Biosynthesis and Non Enzymatic Formation Pathways of 3 O α D Glucosyl Isomaltol

Maillard Reaction Pathways Leading to 3-O-α-D-Glucosyl Isomaltol (B1672254)

The Maillard reaction, a complex series of non-enzymatic reactions between amino acids and reducing sugars, is the principal pathway for the formation of 3-O-α-D-Glucosyl Isomaltol. nih.gov This reaction cascade is responsible for the development of color, flavor, and aroma in thermally processed foods. nih.govtum.de The formation of 3-O-α-D-Glucosyl Isomaltol occurs as an intermediate or final product within this complex network of chemical changes. tum.denih.gov

Specific reactants are required for the formation of 3-O-α-D-Glucosyl Isomaltol. Research has identified key precursors through model systems and analysis of food products like baby cereals and bread. usbio.netresearchgate.net

Maltose (B56501) : This disaccharide is a primary sugar precursor. researchgate.net Its structure is fundamental to forming the isomaltol core and providing the additional glucose unit.

Amino Acids : Proline, a secondary amino acid, has been shown to react with maltose to synthesize 3-O-α-D-Glucosyl Isomaltol. researchgate.net The secondary amine group in proline is noted to facilitate the formation of the necessary Schiff base intermediate which then undergoes Amadori rearrangement. Glutamine has also been identified as an effective amino acid precursor, producing significant amounts of the compound when heated with maltose. researchgate.net

Lactose (B1674315) : While maltose is a direct precursor, lactose is also relevant. The reaction of lactose with secondary amines can produce isomaltol β-D-galactoside, a glycosylated derivative of isomaltol, indicating that disaccharides other than maltose can form the core structure. cerealsgrains.org Studies on the formation of the related compound maltosine (B586830) show that disaccharides with α-glycosidic bonds (like maltose) are more potent precursors than those with β-glycosidic bonds (like lactose). researchgate.netresearchgate.net

Table 1: Identified Precursors for 3-O-α-D-Glucosyl Isomaltol Formation

| Precursor Category | Specific Compound | Role in Formation |

| Reducing Sugar | Maltose | Primary sugar that reacts with amino acids to form the compound. researchgate.net |

| Lactose | Can form glycosylated isomaltol derivatives, though less potent than α-linked disaccharides. cerealsgrains.orgresearchgate.net | |

| Amino Acid | Proline | Reacts with maltose to yield 3-O-α-D-Glucosyl Isomaltol. researchgate.net |

| Glutamine | Identified as a key amino acid precursor in model systems. researchgate.net |

Glycosylated isomaltol derivatives are key intermediates in the later stages of the Maillard reaction. nih.govresearchgate.net The initial reaction between a reducing sugar and an amino acid forms an unstable Schiff base, which rearranges into an Amadori (from aldoses) or Heyns (from ketoses) product. nih.govsandiego.edu These products then undergo degradation through various pathways, including enolization, to form highly reactive dicarbonyl compounds and other intermediates. nih.gov

In systems containing disaccharides like maltose, glucosyl-deoxyosones are formed from the Amadori compounds. nih.gov These reactive intermediates can then cyclize and dehydrate to form furan-based structures like isomaltol, which can be further glycosylated. medchemexpress.eu 3-O-α-D-Glucosyl Isomaltol itself is such a glycosylated derivative. Furthermore, these glycosylated isomaltol derivatives can act as precursors for other Maillard reaction products. For instance, they are involved in the formation of maltosine, another indicator compound found in foods like bread crust. nih.govresearchgate.net

The rate and extent of 3-O-α-D-Glucosyl Isomaltol formation are highly dependent on the reaction conditions.

Temperature : Increased temperature significantly accelerates the Maillard reaction and, consequently, the formation of 3-O-α-D-Glucosyl Isomaltol. nih.gov

In laboratory synthesis, heating maltose and proline at 100°C is used to produce the compound.

During the baking of prebaked bread at 190°C for 30 minutes, the concentration of this compound increased from undetectable levels to 20.9 mg/kg. researchgate.net

In storage studies of baby cereals, the amount increased significantly over a year at elevated temperatures of 32°C and 55°C . researchgate.net

Water Activity (a_w) : Water activity has a complex influence on the Maillard reaction. nih.gov While water is necessary for reactant mobility, it is also a product of the initial condensation step, meaning high water content can inhibit the reaction rate due to product inhibition. researchgate.net

Generally, the reaction rate is slow in very dry systems where reactant mobility is limited and in very dilute systems. nih.gov

A study on baby cereals demonstrated the formation of 3-O-α-D-Glucosyl Isomaltol during storage at a water activity of 0.65 . researchgate.net

Table 2: Influence of Reaction Conditions on 3-O-α-D-Glucosyl Isomaltol Formation

| Parameter | Condition | Observed Effect | Source |

| Temperature | 100°C | Optimal for controlled synthesis from maltose and proline. | |

| 190°C | Rapid formation during baking (from non-detectable to 20.9 mg/kg). | researchgate.net | |

| 32°C to 55°C | Increased formation during long-term storage of baby cereals. | researchgate.net | |

| Water Activity (a_w) | 0.65 | Formation observed in baby cereals during storage. | researchgate.net |

Role of Glycosylated Isomaltol Derivatives as Intermediates and Precursors in Maillard Chemistry

Enzymatic Synthesis and Biotransformation Pathways (if applicable to natural formation, not human metabolism)

While the Maillard reaction is the established natural formation pathway in food, enzymatic synthesis offers a potential alternative route, particularly for controlled production.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, forming a glycosidic bond. nih.govbellbrooklabs.com It is hypothetical that a specific glycosyltransferase could catalyze the transfer of a glucose unit to an isomaltol acceptor, resulting in 3-O-α-D-Glucosyl Isomaltol.

This hypothesis is supported by several lines of evidence:

Chemo-enzymatic methods have been successfully used to synthesize the compound. For example, sucrose (B13894) phosphorylase (SPase) can catalyze the trans-glycosylation of isomaltol using sucrose as the glucose donor.

The existence of maltosyltransferases, such as GlgE found in bacteria, demonstrates that enzymes can transfer maltosyl (a disaccharide of two glucose units) or glucosyl units to acceptors. researchgate.net

The broad substrate specificity of some GTs suggests that isomaltol, a furan (B31954) derivative, could potentially serve as an acceptor substrate for an uncharacterised or engineered GT. medchemexpress.eunih.gov The enzymatic reaction would offer a highly selective and controlled method for synthesis compared to the complex and less specific Maillard reaction.

Chemical Synthesis and Derivatization Strategies for 3 O α D Glucosyl Isomaltol and Its Analogs

Laboratory Synthesis Methodologies for 3-O-α-D-Glucosyl Isomaltol (B1672254)

The primary laboratory methods for synthesizing 3-O-α-D-glucosyl isomaltol involve thermal reactions between sugars and amino acids, mimicking the Maillard reaction that occurs in food processing, as well as more specific enzymatic approaches.

3-O-α-D-glucosyl isomaltol is a product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. nih.gov The foundational laboratory synthesis mimics this process, typically using maltose (B56501) as the sugar source and an amino acid as the catalyst and nitrogen source. researchgate.net

The reaction involves heating an aqueous solution of maltose and an amino acid. Proline is a frequently used amino acid due to the reactivity of its secondary amine group. The initial step is a condensation reaction between the carbonyl group of maltose and the amino group of proline, forming an imine, also known as a Schiff base. nih.gov This intermediate subsequently undergoes an Amadori rearrangement, a key step in the Maillard reaction pathway, which ultimately leads to the formation of 3-O-α-D-glucosyl isomaltol. Following the reaction, the product is typically extracted from the mixture using a solvent such as ethyl acetate (B1210297) and purified, often by semipreparative High-Performance Liquid Chromatography (HPLC). researchgate.net

Studies have explored the use of other amino acids as well. For instance, heating maltose with glutamine at 120°C for one hour has been shown to produce 3-O-α-D-glucosyl isomaltol. While the yields were comparable to those obtained with proline, proline is often preferred because of its greater stability and lower tendency to engage in side reactions.

Table 1: Comparison of Amino Acids in the Synthesis of 3-O-α-D-Glucosyl Isomaltol from Maltose

| Amino Acid | Reported Yield/Concentration | Reaction Conditions | Notes |

| Proline | Foundational method | Heated aqueous solution (e.g., 100-120°C) | Preferred due to stability and fewer side reactions. |

| Glutamine | 20.9 mg/kg | Heated with maltose at 120°C for 1 hour | Yield is comparable to proline-derived methods. |

Optimizing the yield and specificity of 3-O-α-D-glucosyl isomaltol synthesis is critical for producing sufficient quantities for research and analysis. Several factors influence the outcome of the Maillard reaction-based synthesis.

For the thermal reaction between maltose and proline, key parameters include:

Temperature: Higher temperatures (in the range of 100–120°C) accelerate the reaction rate but also increase the risk of degradation and the formation of unwanted side products. nih.gov

pH: Alkaline conditions, typically between pH 7.5 and 8.5, are favorable for the initial imine formation.

Reaction Time: A duration of 2 to 4 hours is often optimal. Shorter times may result in incomplete reaction, while prolonged heating can lead to an increase in side products.

An alternative, highly specific method for synthesis is enzymatic trans-glycosylation. This chemo-enzymatic approach offers greater control and higher yields. One established method uses the enzyme sucrose (B13894) phosphorylase (SPase) to catalyze the transfer of a glucose unit from a donor like sucrose to isomaltol. In a typical procedure, isomaltol and sucrose are dissolved in a phosphate (B84403) buffer (pH 6.5), and the enzyme is added. The mixture is then incubated (e.g., at 45°C for 24 hours). This enzymatic method can achieve yields of 58–62% with minimal byproducts, making it a highly efficient alternative to thermal synthesis.

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Optimal Range/Condition | Effect on Yield/Specificity | Reference |

| Temperature (Thermal) | 100–120°C | Accelerates reaction; higher temperatures risk degradation. | |

| pH (Thermal) | 7.5–8.5 | Alkaline conditions favor the formation of the Schiff base intermediate. | |

| Reaction Time (Thermal) | 2–4 hours | Balances conversion rate against the formation of side products. | |

| Method (Enzymatic) | Sucrose Phosphorylase (SPase) | Achieves high yield (58-62%) and specificity with minimal byproducts. |

Synthetic Routes from Maltose and Amino Acids

Synthesis of Deuterated and Isotopically Labeled Analogues for Research Applications

Deuterated and other isotopically labeled compounds are invaluable tools in analytical chemistry, medicinal chemistry, and metabolic research. medchemexpress.cnnih.govmdpi.com The synthesis of labeled analogs of 3-O-α-D-glucosyl isomaltol, such as 3-O-α-D-glucosyl isomaltol-d3, allows for their use as internal standards in isotope dilution assays. medchemexpress.euimreblank.ch This quantitative technique is highly accurate for determining the concentration of the unlabeled compound in complex matrices like food. imreblank.ch

The synthesis of these labeled compounds involves incorporating stable heavy isotopes, such as deuterium (B1214612) (²H or D), into the molecular structure. medchemexpress.cn Deuterium-labeled compounds are frequently used because their increased mass is easily detectable by mass spectrometry, yet they retain nearly identical chemical properties to their non-labeled counterparts. nih.gov

General strategies for deuterium labeling often involve a hydrogen-isotope exchange (HIE) process, where protons in the molecule are replaced with deuterons. nih.gov This can be achieved using various methods, including catalysis by transition metals like palladium in the presence of a deuterium source, such as heavy water (D₂O). nih.govmdpi.com For complex molecules, the synthesis may start with deuterated building blocks that are then carried through the synthetic route. nih.gov The resulting α-deuterated compounds exhibit high selectivity and deuterium incorporation, making them ideal for use in sensitive analytical methods. nih.gov

Design and Synthesis of Structurally Related Glycosylated Isomaltol Derivatives

The design and synthesis of structurally related glycosylated derivatives of natural products is a common strategy in medicinal chemistry to optimize their physicochemical and pharmacological properties. nih.gov This includes enhancing water solubility, improving stability, and modifying biological activity. rsc.orgdovepress.com While specific research on a wide range of glycosylated isomaltol derivatives is not extensively documented in the provided context, general principles of glycosylation and neoglycosylation can be applied. mdpi.com

The synthesis of such derivatives involves attaching different sugar moieties or modified sugars to the isomaltol core. This can be achieved through chemical or enzymatic glycosylation methods. Chemical synthesis often requires the use of protecting groups to ensure that the glycosidic bond forms at the desired position and with the correct stereochemistry. acs.org

"Neoglycosylation" is a chemoselective method that involves the reaction between a free reducing sugar and an acceptor molecule containing a specific functional group, such as an N-methoxyamino group. mdpi.com This approach can produce desired glycoconjugates without the need for extensive protection-deprotection steps. mdpi.com By varying the sugar component, a library of structurally related derivatives can be created. For example, derivatives of natural products like oleanolic acid and silibinin (B1684548) have been synthesized with various sugar attachments to improve properties like water solubility and anti-tumor activity. dovepress.commdpi.com These strategies could theoretically be applied to the isomaltol scaffold to generate novel compounds for further investigation.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 O α D Glucosyl Isomaltol

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 3-O-α-D-Glucosyl Isomaltol (B1672254) from complex mixtures, enabling its accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a robust and widely used technique for the quantitative analysis of 3-O-α-D-Glucosyl Isomaltol. This method offers a balance of speed, simplicity, and reliability for routine analysis. jasco-global.com

A typical HPLC method involves a reversed-phase column, such as a C18 column, and an isocratic mobile phase. For instance, a mixture of water and acetonitrile (B52724) (e.g., 95:5 v/v) can be used to achieve effective separation. researchgate.net UV detection is commonly set at a wavelength where 3-O-α-D-Glucosyl Isomaltol exhibits maximum absorbance, ensuring optimal sensitivity. The identification of the compound in a sample is confirmed by comparing its retention time and UV spectrum with that of a synthesized and purified standard. researchgate.net

The validation of such HPLC methods is crucial and typically includes assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, one study reported a mean recovery of 96.9% for 3-O-α-D-Glucosyl Isomaltol using the standard addition method, with a relative standard deviation of 1.56% and a detection limit of 0.14 mg/kg. researchgate.net This demonstrates the method's accuracy and precision for quantifying the compound in food matrices like baby cereals and bread. researchgate.net

Table 1: HPLC Method Parameters for 3-O-α-D-Glucosyl Isomaltol Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Isocratic; Water/Acetonitrile (95:5) | researchgate.net |

| Detection | UV | researchgate.net |

| Mean Recovery | 96.9% | researchgate.net |

| Relative Standard Deviation | 1.56% | researchgate.net |

| Limit of Detection (LOD) | 0.14 mg/kg | researchgate.net |

Due to its low volatility, 3-O-α-D-Glucosyl Isomaltol requires chemical modification, known as derivatization, before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). restek.com Derivatization increases the compound's volatility and thermal stability, making it suitable for the GC inlet and column. jfda-online.comgcms.cz

A common derivatization procedure for compounds with hydroxyl groups like 3-O-α-D-Glucosyl Isomaltol is silylation or acetylation. restek.com For instance, the compound can be acetylated after being separated by a preliminary technique like semi-preparative HPLC. researchgate.net The resulting acetylated derivative is then analyzed by GC-MS. This approach allows for the confirmation of the compound's presence in a sample. researchgate.net The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint for the derivatized analyte.

The primary purpose of using GC-MS in this context is often for qualitative confirmation rather than quantitative analysis, leveraging the high structural specificity of mass spectrometry. jfda-online.com

Table 2: GC-MS Analysis of Derivatized 3-O-α-D-Glucosyl Isomaltol

| Step | Description | Purpose | Reference |

| 1. Isolation | Semi-preparative HPLC | To purify the compound from the sample matrix. | researchgate.net |

| 2. Derivatization | Acetylation | To increase volatility and thermal stability for GC analysis. | researchgate.net |

| 3. Analysis | GC-MS | To confirm the identity of the compound based on its mass spectrum. | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govresearchgate.net This method is particularly valuable for detecting and quantifying trace levels of 3-O-α-D-Glucosyl Isomaltol in complex matrices. sciex.comfssai.gov.in

The LC-MS/MS methodology offers superior analytical specificity compared to conventional HPLC or GC-MS. nih.gov In a typical LC-MS/MS analysis, the compound is first separated on an LC column. The eluent is then introduced into the mass spectrometer, where the parent ion of 3-O-α-D-Glucosyl Isomaltol is selected and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis. fssai.gov.in

For instance, LC-MS/MS has been successfully employed for the sensitive quantitation of 2-acetylfuran-3-glucopyranoside (an alternative name for 3-O-α-D-Glucosyl Isomaltol) as a marker for rice syrup adulteration in honey. sciex.com The sensitivity of modern LC-MS/MS systems allows for the detection of the compound at very low concentrations, with limits of quantitation (LOQ) reported to be as low as 0.05 mg/kg. sciex.com This high sensitivity is crucial for regulatory purposes, such as the FSSAI's requirement for the absence of this marker in honey products. sciex.comfssai.gov.in The sample preparation for LC-MS/MS can be straightforward, sometimes involving a simple "dilute-and-shoot" approach, which contributes to a higher sample throughput. sciex.comlcms.cz

Table 3: LC-MS/MS Method for 3-O-α-D-Glucosyl Isomaltol

| Parameter | Description/Value | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | sciex.com |

| Key Advantage | High sensitivity and specificity | nih.govresearchgate.net |

| Sample Preparation | Simple dilution | sciex.com |

| Limit of Quantitation (LOQ) | 0.05 mg/kg | sciex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of 3-O-α-D-Glucosyl Isomaltol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 3-O-α-D-Glucosyl Isomaltol. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in the molecule. For a comprehensive structural assignment, two-dimensional (2D) NMR experiments are employed. ipb.pt These include techniques like COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

Through the detailed analysis of these NMR spectra, the complete connectivity of the atoms in 3-O-α-D-Glucosyl Isomaltol can be established, and the stereochemistry of the glycosidic linkage can be confirmed. researchgate.netthieme-connect.com

Table 4: NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Purpose in Structural Assignment | Reference |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Identifies the different types of protons and their neighboring protons. | ipb.pt |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the different types of carbon atoms in the molecule. | thieme-connect.com |

| COSY | Correlation between coupled protons. | Establishes the connectivity of protons within spin systems. | ipb.pt |

| HSQC | Correlation between protons and directly attached carbons. | Assigns protons to their corresponding carbon atoms. | ipb.pt |

| HMBC | Correlation between protons and carbons over two to three bonds. | Connects different spin systems and confirms the overall molecular structure. | ipb.pt |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of 3-O-α-D-Glucosyl Isomaltol and for studying its fragmentation behavior. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the calculation of the precise elemental formula of the molecule. shimadzu.com

When coupled with a soft ionization technique like electrospray ionization (ESI), HRMS can accurately determine the mass of the molecular ion. uni-saarland.de The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of glycosidic bonds is a characteristic feature that helps in identifying the sugar moiety and the aglycone part of the molecule. researchgate.netekb.eg By analyzing the masses of the fragment ions, the structure of the original molecule can be pieced together, corroborating the findings from NMR spectroscopy. researchgate.netshimadzu.com

Table 5: HRMS Data for 3-O-α-D-Glucosyl Isomaltol

| Parameter | Information Obtained | Significance | Reference |

| Exact Mass Measurement | Provides the precise mass of the molecular ion. | Allows for the determination of the elemental formula (e.g., C₁₂H₁₆O₈). | researchgate.netnih.gov |

| Fragmentation Pattern | Shows the characteristic losses of neutral fragments (e.g., sugar moiety). | Confirms the presence of the glucosyl and isomaltol units and their connectivity. | researchgate.netresearchgate.netekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Sample Preparation and Extraction Protocols for Diverse Research Matrices

Effective isolation of 3-O-α-D-Glucosyl Isomaltol from the sample matrix is a critical first step for any quantitative analysis. The choice of extraction protocol depends on the nature of the matrix and the subsequent analytical technique.

For complex food matrices such as honey, baby cereals, and baked goods, specific extraction techniques are employed to isolate 3-O-α-D-Glucosyl Isomaltol from interfering substances. dokumen.pub Solid-Phase Extraction (SPE) is a commonly utilized method for this purpose. SPE allows for the selective retention of the analyte on a solid sorbent while other matrix components are washed away, followed by elution of the purified compound. Another effective technique is Liquid-Liquid Extraction (LLE), which separates compounds based on their differential solubilities in two immiscible liquid phases. These methods are essential for preparing clean extracts suitable for sensitive chromatographic analysis. For instance, identifying 3-O-α-D-Glucosyl Isomaltol as a specific marker for rice syrup adulteration in honey requires an efficient extraction to ensure accurate detection. dokumen.pub

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the low volatility of 3-O-α-D-Glucosyl Isomaltol, a derivatization step is necessary prior to GC-MS analysis. Acetylation is a common derivatization procedure used for this purpose. The process typically involves reacting the compound with acetic anhydride (B1165640) in the presence of a catalyst like pyridine. This reaction converts the polar hydroxyl groups of the molecule into less polar, more volatile acetyl esters. The resulting acetylated derivative of 3-O-α-D-Glucosyl Isomaltol is then suitable for GC-MS analysis, which can identify it based on its specific mass spectrum. For example, the acetylated derivative shows a characteristic base peak at a mass-to-charge ratio (m/z) of 217, corresponding to the furan-acetyl fragment.

Techniques for Extraction from Food Matrices (e.g., Centrifugation, Solid-Phase Extraction)

Validation of Analytical Methods in Research Settings (e.g., Recovery, Detection Limits, Reproducibility)

To ensure the reliability and accuracy of research findings, analytical methods used for the quantification of 3-O-α-D-Glucosyl Isomaltol must be thoroughly validated. Key validation parameters include recovery, limit of detection (LOD), and reproducibility.

High-Performance Liquid Chromatography (HPLC) with UV detection is a frequently used technique for quantifying this compound. Method validation for HPLC-UV has demonstrated good performance. The recovery rate, which indicates the efficiency of the extraction process, has been reported to be approximately 96.9%. The limit of detection (LOD), representing the lowest concentration of the analyte that can be reliably detected, has been established at 0.14 mg/kg. Reproducibility, often expressed as relative standard deviation (RSD), is a measure of the method's precision. For this compound, methods have shown high precision with an RSD of less than 10%.

The sensitivity of methods for detecting 3-O-α-D-Glucosyl Isomaltol is comparable to or better than those for other common Maillard reaction products.

Table 1: Validation Parameters for 3-O-α-D-Glucosyl Isomaltol Analysis via HPLC-UV

| Parameter | Value | Reference |

| Recovery Rate | 96.9% | |

| Detection Limit (LOD) | 0.14 mg/kg | |

| Reproducibility (Precision) | RSD < 10% |

Table 2: Comparative Analytical Performance of Maillard Reaction Indicators

| Parameter | 3-O-α-D-Glucosyl Isomaltol | HMF | Furfural (B47365) | Furosine |

| Detection Limit | 0.14 mg/kg | 0.5 mg/kg | 0.3 mg/kg | 1.0 mg/100 g protein |

| Recovery Rate | 96.9% | 90-95% | 85-90% | 92-98% |

| Data sourced from reference |

Biochemical and Molecular Interactions of 3 O α D Glucosyl Isomaltol in Vitro and Non Human Systems

Enzymatic Hydrolysis and Deglycosylation in Model Systems

In laboratory settings, the study of 3-O-α-D-Glucosyl Isomaltol (B1672254) often requires its isolation from complex matrices, such as food products where it is bound to proteins. Enzymatic hydrolysis is a crucial technique for this purpose, offering a gentle method to release the compound without causing its degradation. researchgate.netethz.ch This approach stands in contrast to acid hydrolysis, which can lead to the formation of artifacts and the destruction of acid-labile substances. ethz.ch

Research has employed proteolytic enzymes to break down the protein backbone and liberate covalently bound Maillard reaction products, including glycosylated isomaltol derivatives. researchgate.net The use of enzyme systems, such as those containing proteinases like pepsin and pronase E, followed by peptidases like aminopeptidase (B13392206) M and prolidase, ensures the systematic breakdown of proteins into smaller peptides and amino acids, thereby releasing the target compound for quantification and analysis. ethz.ch

The reverse reaction, enzymatic synthesis, also provides insight into its linkages. Chemo-enzymatic methods using glycosidases, such as sucrose (B13894) phosphorylase, can synthesize 3-O-α-D-Glucosyl Isomaltol through the trans-glycosylation of isomaltol. This enzymatic process highlights the α-glucosidic bond that is a key feature of the molecule's structure and a target for enzymatic action.

Table 1: Enzymatic Methods in the Study of Maillard Reaction Products

| Enzyme/System | Purpose | Rationale | Source(s) |

| Pepsin, Pronase E, Aminopeptidase M, Prolidase | Release of protein-bound Maillard products | Gentle hydrolysis avoids degradation of acid-labile compounds like pyrraline. | ethz.ch |

| General Enzymatic Hydrolysis | Quantification of maltosine (B586830) in food | Releases the compound from proteins, as acid hydrolysis can create artifacts. | researchgate.net |

| Sucrose Phosphorylase (SPase) | In vitro synthesis | Catalyzes trans-glycosylation to form the α-glucosidic bond. |

Role as a Precursor or Product in Non-Human Biological Systems (e.g., Microbial Transformations, Plant Secondary Metabolism)

3-O-α-D-Glucosyl Isomaltol is primarily recognized as a product formed during the thermal processing of foods, rather than a metabolite from native biological pathways in plants or microbes. It is a characteristic intermediate of the Maillard reaction, a form of non-enzymatic browning that occurs between reducing sugars and amino acids under heat. researchgate.net

Its formation has been specifically documented in carbohydrate-rich foods. For instance, it is generated from the reaction between maltose (B56501) and the amino acid glutamine under conditions that simulate the baking of bread. researchgate.net As such, it serves as a chemical indicator for the extent of the Maillard reaction and the thermal load experienced by products like baby cereals and bread. researchgate.netusbio.net

While not a primary metabolite, the potential for microbial interaction with 3-O-α-D-Glucosyl Isomaltol exists. Microbial biotransformation is a powerful tool for modifying a wide range of natural and synthetic compounds. nih.gov Specific enzymes from microorganisms, such as the α-isomaltosyltransferase produced by bacteria like Bacillus globisporus, are known to act on saccharides containing α-isomaltosyl groups. google.comgoogle.com This suggests that microbes possessing such enzymes could potentially recognize and transform 3-O-α-D-Glucosyl Isomaltol, although direct studies on this specific transformation are not widely documented.

Regarding plant metabolism, plants produce a vast and diverse array of secondary metabolites for defense and interaction with their environment. researchgate.netmdpi.com However, 3-O-α-D-Glucosyl Isomaltol has not been identified as a typical plant secondary metabolite. Its origin is strongly associated with the chemical changes that occur when plant-derived materials (like flour) are processed.

Table 2: Formation of 3-O-α-D-Glucosyl Isomaltol in Food Systems

| Food System/Model | Precursors | Condition | Role of Compound | Source(s) |

| Baby Cereals | Maltose, Glutamine, Dextrinomaltose | Storage, Thermal Processing | Indicator of non-enzymatic browning | researchgate.net |

| Bread (Crust) | Di- and oligosaccharides (e.g., Maltose), Amino Acids (e.g., Proline) | Baking | Indicator of browning reaction | researchgate.netusbio.net |

| Model Systems | Maltose Amadori compound, Glycine ester | Heating | Reaction product | researchgate.net |

Biochemical Mechanisms of Action (e.g., Interaction with Enzymes, Proteins in in vitro models)

The primary biochemical interaction of 3-O-α-D-Glucosyl Isomaltol observed in in vitro models is its participation in the Maillard reaction. As an intermediate, it can react with the amino groups of amino acids, peptides, and proteins. This interaction is a hallmark of the advanced stages of the Maillard reaction, contributing to the formation of complex, high-molecular-weight, colored compounds known as melanoidins. tandfonline.com The reaction can lead to the crosslinking of proteins, altering their structure and function. ethz.ch

In specific enzymatic interactions, the synthesis of 3-O-α-D-Glucosyl Isomaltol using sucrose phosphorylase demonstrates a clear enzyme-substrate interaction. The enzyme facilitates a trans-glycosylation reaction, transferring a glucose unit from a donor like sucrose to the acceptor, isomaltol.

Furthermore, enzymes with specificity for related structures indicate potential mechanisms of interaction. The α-isomaltosyltransferase from Bacillus globisporus C9 is capable of recognizing and transferring an α-isomaltosyl group from a donor saccharide to an acceptor. google.com This enzymatic action on the α-1,6-glucosyl bond is relevant to 3-O-α-D-Glucosyl Isomaltol, suggesting it could serve as a substrate or inhibitor for such enzymes in microbial systems.

Table 3: Summary of Observed Biochemical Interactions in Non-Human and In Vitro Systems

| Interacting Molecule(s) | Type of Interaction | System/Model | Mechanism | Source(s) |

| Amino Acids, Peptides, Proteins | Covalent Bonding (Maillard Reaction) | Food Models | Reaction with free amino groups to form advanced glycation end-products. | |

| Sucrose Phosphorylase | Enzyme-Substrate (Synthesis) | In Vitro | Acts as an acceptor molecule (as isomaltol) for trans-glycosylation. | |

| α-Isomaltosyltransferase | Potential Enzyme-Substrate | Microbial Enzyme Model | The α-isomaltosyl moiety is a recognition site for enzymatic transfer reactions. | google.comgoogle.com |

Theoretical and Computational Studies on 3 O α D Glucosyl Isomaltol

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-O-α-D-Glucosyl Isomaltol (B1672254) is crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its chemical and biological functions. The molecule consists of an isomaltol core linked to a glucose unit via an α-(1→3) glycosidic bond. This linkage, along with the rotatable bonds within the glucose ring and the acetyl group on the furan (B31954) ring, allows for significant conformational flexibility.

The conformational analysis of glycosides like 3-O-α-D-Glucosyl Isomaltol is notably challenging due to the large number of rotatable bonds and the tendency for multiple conformers to coexist in solution at room temperature. nih.gov Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to explore the potential energy surface (PES) of the molecule. These methods help identify low-energy, stable conformations.

For a molecule like 3-O-α-D-Glucosyl Isomaltol, key conformational features to analyze include:

The orientation of the glucose ring relative to the isomaltol moiety , defined by the torsion angles (φ/ψ) of the glycosidic linkage.

The puckering of the furanose and pyranose rings. While the six-membered glucose ring typically adopts a stable chair conformation (e.g., ⁴C₁), the five-membered furan ring of the isomaltol core is more flexible and can adopt various envelope and twist conformations. frontiersin.org

The orientation of the exocyclic hydroxymethyl group on the glucose unit.

The rotation of the acetyl group on the furan ring.

Advanced algorithms can perform systematic or stochastic searches to locate energy minima on the PES. wgtn.ac.nz The resulting conformers can then be ranked by their relative energies to predict the most populated states in different environments. This information is foundational for understanding how the molecule might interact with biological receptors or participate in chemical reactions.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of 3-O-α-D-Glucosyl Isomaltol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

Basic physicochemical properties can be computed and are available from databases like PubChem. nih.gov

Computed Physicochemical Properties of 3-O-α-D-Glucosyl Isomaltol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₈ | PubChem |

| Molecular Weight | 288.25 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | -1.2 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 128 Ų | PubChem |

This table is interactive. You can sort and filter the data.

Beyond these basic properties, DFT calculations can elucidate more nuanced electronic features:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com For a molecule with multiple hydroxyl and ether groups, the HOMO is likely to be localized around the oxygen atoms, particularly on the electron-rich furan ring.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For 3-O-α-D-Glucosyl Isomaltol, negative potential (red) would be expected around the oxygen atoms of the hydroxyl, ether, and carbonyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the hydroxyl groups, highlighting sites for nucleophilic interaction.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, which predict the most likely sites for nucleophilic and electrophilic attack within the molecule. mdpi.com For instance, such calculations could pinpoint whether the carbonyl carbon or specific sites on the furan ring are more reactive.

These calculations are invaluable for understanding the mechanisms of reactions in which 3-O-α-D-Glucosyl Isomaltol participates, such as the Maillard reaction.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 3-O-α-D-Glucosyl Isomaltol over time, either in solution or in complex with other molecules like proteins. mdpi.comnih.gov An MD simulation solves Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Key applications of MD simulations for this compound include:

Solvation Studies: Simulating 3-O-α-D-Glucosyl Isomaltol in a box of water molecules can reveal how it interacts with the solvent. This includes the formation and dynamics of hydrogen bonds between the molecule's hydroxyl groups and surrounding water, which is critical for understanding its solubility and stability in aqueous systems.

Interaction with Biological Macromolecules: If 3-O-α-D-Glucosyl Isomaltol is hypothesized to have a biological target, such as an enzyme, MD simulations can be used to study their interaction in detail. researchgate.net After an initial docking pose is predicted, an MD simulation can assess the stability of the complex. The simulation can reveal:

The key amino acid residues involved in binding.

The specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking between the furan ring and aromatic residues). mdpi.com

The binding free energy, which quantifies the affinity of the compound for the protein.

Hypothetical Interaction Data from an MD Simulation

| Interacting Residue (Enzyme) | Interaction Type | Average Distance (Å) | Stability (% of Simulation Time) |

|---|---|---|---|

| Aspartic Acid (ASP) | Hydrogen Bond | 2.8 | 75% |

| Tryptophan (TRP) | π-π Stacking | 3.5 | 40% |

| Leucine (LEU) | Hydrophobic | 4.1 | 60% |

| Serine (SER) | Hydrogen Bond | 3.0 | 55% |

This table represents hypothetical data to illustrate the output of an MD simulation analysis.

Such simulations provide a dynamic picture that goes beyond the static view of molecular docking, offering crucial insights into the mechanism of action at a molecular level.

Computational Approaches to Structure-Activity Relationship (SAR) Exploration

While extensive biological activity data for 3-O-α-D-Glucosyl Isomaltol is not widely published, computational methods provide a framework for exploring its potential structure-activity relationships (SAR). QSAR (Quantitative Structure-Activity Relationship) modeling is a powerful technique for correlating a molecule's structural or physicochemical properties with its biological activity.

A hypothetical QSAR study on 3-O-α-D-Glucosyl Isomaltol and its analogs would involve several steps:

Dataset Assembly: A series of molecules with structural variations would be created (e.g., changing the sugar moiety, altering the position of the glycosidic link, modifying the acetyl group). The biological activity of these compounds against a specific target would be required.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Connectivity indices, topological polar surface area.

3D: Molecular shape indices, solvent-accessible surface area.

Physicochemical: LogP, pKa, electronic properties from quantum chemistry.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that links a subset of these descriptors to the observed biological activity.

Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A resulting QSAR model could take a form like:

Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This model could then be used to predict the activity of new, unsynthesized derivatives of 3-O-α-D-Glucosyl Isomaltol, guiding future research toward more potent or selective compounds. This in silico screening is a time and cost-effective strategy in modern drug discovery and chemical research.

Academic Applications and Significance of 3 O α D Glucosyl Isomaltol in Research Domains

Food Chemistry and Processing Research (Beyond Human Consumption)

As a Marker for Heat Treatment and Processing Conditions in Food Science

3-O-α-D-Glucosyl isomaltol (B1672254) has emerged as a significant chemical marker for evaluating the intensity of heat treatment and processing conditions in various food products. researchgate.net Its formation is directly linked to thermal processes, making it a reliable indicator of the manufacturing and storage history of foods. researchgate.netusbio.net

Research has demonstrated a clear correlation between the concentration of 3-O-α-D-glucosyl isomaltol and the application of heat. For instance, in studies involving baby cereals, the concentration of this compound increased significantly during storage at elevated temperatures. researchgate.net One study reported an increase from 0.48 to 7.7 mg/kg in baby cereals stored for one year at temperatures of 32 and 55 degrees Celsius. researchgate.net Similarly, the baking process dramatically impacts its concentration. In pre-baked bread heated at 190°C for 30 minutes, the amount of 3-O-α-D-glucosyl isomaltol rose from undetectable levels to 20.9 mg/kg. researchgate.net

This compound's utility as a heat treatment marker extends to other food systems as well. It has been used to monitor the heat treatment in milk products, where its presence can help differentiate between various processing methods like pasteurization, UHT treatment, and in-bottle sterilization. researchgate.netmdpi.com Higher levels of galactosylisomaltol, a related compound, were found in in-bottle sterilized milk compared to UHT-treated and pasteurized milks, where it was not detected. researchgate.net The formation of 3-O-α-D-glucosyl isomaltol at lower temperatures and shorter heating times compared to other furanic compounds like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) makes it a particularly sensitive marker for milder heat treatments.

The table below summarizes findings on the concentration of 3-O-α-D-glucosyl isomaltol under different processing and storage conditions.

| Food Product | Processing/Storage Condition | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reference |

| Baby Cereals | Storage at 32°C and 55°C for 1 year | 0.48 | 7.7 | researchgate.net |

| Pre-baked Bread | Heating at 190°C for 30 minutes | Not Detectable | 20.9 | researchgate.net |

Indication of Maillard Reaction Extent in Food Systems

3-O-α-D-Glucosyl isomaltol serves as a key indicator of the extent of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occur during the heating of food. researchgate.netnih.govcymitquimica.com This reaction is responsible for the development of color, flavor, and aroma in many cooked foods. asianpubs.orglatu.org.uy

The formation of 3-O-α-D-glucosyl isomaltol is a hallmark of the intermediate stages of the Maillard reaction. researchgate.net It is primarily formed from the reaction of maltose (B56501) with amino acids, particularly glutamine. researchgate.net Its presence and concentration can, therefore, provide valuable insights into the progression of the Maillard reaction in a given food system.

Unlike some other Maillard reaction products, 3-O-α-D-glucosyl isomaltol can be detected relatively early in the heating process, making it a useful marker for monitoring the initial to intermediate phases of browning. This is particularly relevant in products like baby cereals, bread, and pasta, where controlling the extent of the Maillard reaction is crucial for quality and nutritional value. researchgate.net The compound has been successfully used to control the manufacturing and storage of pasta, breakfast cereals, baby cereals, and bread. researchgate.net

The detection of 3-O-α-D-glucosyl isomaltol, often alongside other markers like HMF and furosine, allows for a more comprehensive assessment of the Maillard reaction's progression. researchgate.netasianpubs.org This multi-marker approach provides a more detailed picture of the chemical changes occurring during food processing and storage.

The following table highlights the role of 3-O-α-D-glucosyl isomaltol as a Maillard reaction indicator in different food systems.

| Food System | Key Reactants | Stage of Maillard Reaction Indicated | Significance | Reference |

| Baby Cereals | Maltose, Amino Acids | Intermediate | Quality control during storage | researchgate.net |

| Bread | Maltose, Proline/Glutamine | Intermediate | Monitoring browning during baking | researchgate.net |

| Milk Products | Lactose (B1674315), Amino Acids | Intermediate | Assessing heat treatment intensity | researchgate.net |

| Pasta | Maltose, Glutamine | Intermediate | Control of manufacturing and storage | researchgate.net |

Role as a Chemical Marker for Adulteration in Food Authentication Studies

In the realm of food authentication, 3-O-α-D-glucosyl isomaltol, also known by its synonym 2-acetylfuran-3-glucopyranoside (AFGP), has been identified as a specific chemical marker for detecting the adulteration of honey with rice syrup. sciex.comfssai.gov.in The presence of this compound in honey is an indicator that it has been mixed with cheaper sugar syrups, a common fraudulent practice in the food industry. sciex.comnih.gov

Regulatory bodies, such as the Food Safety and Standards Authority of India (FSSAI), have established methods for the detection of AFGP in honey, with a mandated absence of the compound in pure honey products. sciex.comfssai.gov.in The development of sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), allows for the detection of AFGP at very low concentrations, enabling the identification of even minor adulteration. sciex.com

Research has shown that a "dilute-and-shoot" method using a QTRAP 6500+ system can achieve a limit of quantitation (LOQ) of 0.05 mg/kg for AFGP, which is well below the regulatory requirements. sciex.com This high sensitivity allows for the detection of honey adulterated with as little as 1% (w/w) rice syrup. sciex.com The use of 3-O-α-D-glucosyl isomaltol as a marker provides a more specific and reliable method for detecting rice syrup adulteration compared to traditional methods like stable carbon isotopic ratio analysis (SCIRA). sciex.com

The table below outlines the application of 3-O-α-D-glucosyl isomaltol in honey adulteration studies.

| Analyte | Adulterant | Food Matrix | Analytical Method | Limit of Quantitation (LOQ) | Reference |

| 2-Acetylfuran-3-glucopyranoside (AFGP) | Rice Syrup | Honey | LC-MS/MS | 0.05 mg/kg | sciex.com |

Natural Product Chemistry and Phytochemistry

Contribution to the Study of Secondary Metabolites from Medicinal Plants

While primarily known as a product of the Maillard reaction in food, compounds structurally related to 3-O-α-D-glucosyl isomaltol are also found as natural secondary metabolites in certain medicinal plants. nih.gov Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism but often have important ecological and medicinal functions. nih.govnih.gov

The study of these compounds contributes to the broader field of phytochemistry, which focuses on the chemical composition of plants. For example, various bibenzyls, phenanthrenes, and other phenolic compounds have been isolated from Dendrobium species, a genus of orchids used extensively in traditional medicine. nih.govoatext.com While 3-O-α-D-glucosyl isomaltol itself is not a primary focus in these studies, the investigation of glycosylated natural products provides a valuable context for understanding its chemical properties and potential biological activities. The presence of a glucose moiety can significantly influence a molecule's solubility and interaction with biological systems. cymitquimica.com

The exploration of secondary metabolites from medicinal plants can lead to the discovery of new therapeutic agents. mdpi.com The analytical techniques used to isolate and characterize these natural products, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are the same as those used to study 3-O-α-D-glucosyl isomaltol in food systems.

Organic Chemistry and Glycoscience

From the perspective of organic chemistry and glycoscience, 3-O-α-D-glucosyl isomaltol is an interesting molecule due to its unique structure, which combines a furan (B31954) ring with a glucopyranosyl group. cymitquimica.com This structure presents opportunities for studying various chemical reactions and synthetic pathways.

The synthesis of 3-O-α-D-glucosyl isomaltol can be achieved through both chemical and enzymatic methods. Chemo-enzymatic synthesis often involves the use of glycosidases to form the glycosidic bond between isomaltol and glucose. One specific method utilizes sucrose (B13894) phosphorylase to catalyze the trans-glycosylation of isomaltol with sucrose. Chemical synthesis has also been reported, for instance, from maltose and proline. researchgate.net The purification of the synthesized compound is typically carried out using techniques like semipreparative HPLC. researchgate.net

The furan ring and the ketone functional group on the isomaltol portion of the molecule can participate in a variety of chemical reactions, including nucleophilic attacks. cymitquimica.com The multiple hydroxyl groups of the glucose unit enhance its solubility in polar solvents and provide sites for further chemical modification. cymitquimica.com The study of its deuterated form, 3-O-α-D-glucosyl isomaltol-d3, is valuable for analytical method development and validation in areas like quality control for Abbreviated New Drug Applications (ANDA). clearsynth.comnih.gov

The table below lists the chemical names and identifiers for 3-O-α-D-glucosyl isomaltol.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| 3-O-α-D-Glucosyl Isomaltol | 1-[3-(α-D-Glucopyranosyloxy)-2-furanyl]ethanone | 85559-61-1 | C12H16O8 | 288.25 |

Contribution to the Understanding of Glycosylation Reactions and Mechanisms

The study of 3-O-α-D-Glucosyl Isomaltol provides a valuable lens through which to examine and understand the mechanisms of both non-enzymatic and enzymatic glycosylation. Its formation as a product in the Maillard reaction and its targeted synthesis by specific enzymes make it a significant compound for research into glycation chemistry and enzyme kinetics.

Insights into Non-Enzymatic Glycosylation: The Maillard Reaction

3-O-α-D-Glucosyl Isomaltol is recognized as an intermediate product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. researchgate.netwikipedia.org Its formation is particularly noted in systems containing disaccharides like maltose and amino acids such as glutamine or proline. researchgate.net The investigation into the formation of 3-O-α-D-Glucosyl Isomaltol and related isomaltol derivatives has contributed to a deeper understanding of the intermediate stages of this intricate reaction cascade. researchgate.netresearchgate.net

The mechanism involves the degradation of early-stage Amadori products, which proceed through 1,2-enolization pathways to form reactive dicarbonyl intermediates. nih.gov These intermediates can then cyclize to produce furanone and pyranone structures, including the isomaltol moiety. tandfonline.com The subsequent glycosylation of this isomaltol core to yield 3-O-α-D-Glucosyl Isomaltol demonstrates a specific pathway within the broader Maillard reaction network.

Research using model systems has elucidated key factors that influence this non-enzymatic glycosylation pathway. For example, studies have shown that disaccharides with α-glycosidic bonds are more potent precursors for the formation of glycosylated isomaltol derivatives compared to those with β-glycosidic bonds. researchgate.net The monitoring of 3-O-α-D-Glucosyl Isomaltol concentration under varying conditions of temperature and time has provided detailed findings on the reaction kinetics. researchgate.net

| Temperature (°C) | Time (min) | Concentration (mg/kg) |

|---|---|---|

| 100 | 10 | Not Detected |

| 100 | 20 | Not Detected |

| 100 | 30 | Not Detected |

| 120 | 10 | Not Detected |

| 120 | 20 | 0.18 |

| 120 | 30 | 0.25 |

| 140 | 10 | 0.33 |

| 140 | 20 | 0.68 |

| 140 | 30 | 1.10 |

Elucidating Enzymatic Glycosylation: Transglycosylation Mechanisms

Beyond non-enzymatic pathways, 3-O-α-D-Glucosyl Isomaltol and its precursors are subjects in the study of enzymatic glycosylation, specifically transglycosylation reactions catalyzed by glycosyltransferases and glycoside hydrolases. nih.gov These enzymes facilitate the transfer of a glycosyl moiety from a donor to an acceptor molecule, which in this context can be isomaltol or a related structure.

A key area of insight is enzyme specificity. Research on the synthesis of isomaltooligosaccharides by α-glucosidase from Aspergillus niger has provided a model for understanding acceptor competition in transglycosylation reactions. nih.gov In these systems, maltose and glucose compete as acceptors for an enzyme-bound glucosyl intermediate. The preferential formation of panose (B1197878) or isomaltose (B16258) can be modulated by the ratio of these acceptors, demonstrating how the enzyme differentiates between structurally similar molecules. This work was crucial in confirming that isomaltose formation proceeds via a transglycosylation mechanism rather than an intramolecular isomerization of maltose. nih.gov

The study of glycosyltransferases that synthesize related compounds, such as α-isomaltosyl-transferring enzymes, further contributes to the understanding of how enzymes build specific α-1,6-glycosidic linkages. google.comgoogle.com The characterization of these enzymes, including their optimal pH, temperature, and stability, provides fundamental data on the biochemical parameters governing these glycosylation reactions. google.com While specific kinetic data for the enzymatic synthesis of 3-O-α-D-Glucosyl Isomaltol is not broadly published, the principles are derived from studies on similar transglycosylation reactions. These investigations typically determine kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax), which are fundamental to describing the enzyme's catalytic mechanism and efficiency. mdpi.com

| Feature | Non-Enzymatic Glycosylation (Maillard Reaction) | Enzymatic Glycosylation (Transglycosylation) |

|---|---|---|

| Catalyst | Heat | Glycosyltransferases, Glycoside Hydrolases nih.gov |

| Primary Reactants | Reducing Sugar (e.g., Maltose), Amino Acid (e.g., Glutamine) researchgate.net | Glycosyl Donor (e.g., Sucrose, Maltose), Glycosyl Acceptor (e.g., Isomaltol, Glucose) nih.gov |

| Reaction Control | Low specificity, dependent on temperature, pH, water activity, and reactant concentration. researchgate.net | High specificity (regio- and stereospecificity) determined by the enzyme's active site. nih.gov |

| Key Intermediates | Schiff bases, Amadori products, dicarbonyls. nih.gov | Enzyme-glycosyl covalent intermediate or ternary complex (enzyme-donor-acceptor). nih.gov |

| Contribution to Mechanistic Understanding | Elucidates complex reaction networks, precursor influence, and kinetics of glycation in food systems. researchgate.net | Probes enzyme specificity, catalytic mechanism (retaining vs. inverting), and kinetics. nih.gov |

By serving as a focal point for both non-enzymatic and enzymatic reaction studies, 3-O-α-D-Glucosyl Isomaltol helps bridge the understanding between the stochastic nature of chemical glycation and the highly regulated world of biological glycosylation.

Emerging Research Directions and Future Perspectives in 3 O α D Glucosyl Isomaltol Studies

Development of Novel Analytical Platforms for High-Throughput Detection

The traditional method for the determination of 3-O-α-D-Glucosyl Isomaltol (B1672254) has been high-performance liquid chromatography (HPLC) with UV detection. researchgate.net This technique has proven reliable, with good recovery rates and detection limits suitable for quality control in the food industry. researchgate.net However, the increasing need for higher sensitivity and throughput in complex food matrices and potential biochemical studies is driving the development of more advanced analytical platforms.

Future research is focused on the adoption and refinement of mass spectrometry (MS)-based methods, which offer superior specificity and sensitivity. nih.govacs.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are becoming the new standard for the analysis of Maillard reaction products. fssai.gov.insciex.com The Food Safety and Standards Authority of India, for example, has approved an LC-MS/MS method for the detection of 2-Acetylfuran-3-Glucopyranoside (an alternative name for 3-O-α-D-Glucosyl Isomaltol) as a specific marker for rice syrup in honey. fssai.gov.in These methods allow for lower limits of quantification, enabling the detection of trace amounts of the compound, which is crucial for assessing food adulteration and the early stages of the Maillard reaction. sciex.com

Furthermore, the field of glycomics is providing tools that can be adapted for high-throughput screening. nih.govacs.org Technologies like matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry are highly sensitive for the structural characterization of glycosylated compounds and are amenable to high-throughput formats. lifeasible.com The development of automated sample preparation workflows, often in 96-well plate formats, combined with rapid analytical techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), is essential for screening large numbers of samples efficiently. nih.govacs.org A significant challenge in high-throughput analysis is the subsequent data processing; therefore, the development of sophisticated, automated integration and analysis software is a critical parallel research direction. nih.gov

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. |

| Detection Limit | 0.14 mg/kg. researchgate.net | 0.05 mg/kg. sciex.com |

| Recovery Rate | ~96.9%. researchgate.net | 102-110% (in QC matrix spikes). sciex.com |

| Throughput | Moderate | High |

| Specificity | Good, but potential for co-elution interference. researchgate.net | Very High, based on mass fragmentation patterns. |

| Primary Application | Routine quality control in food processing. researchgate.net | Trace analysis, adulteration detection, complex matrix analysis. fssai.gov.insciex.com |

Advanced Mechanistic Studies on its Formation Pathways